3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo-
Description
The compound 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- features a pyridine backbone with a carbonitrile group at position 3, a cyclopropyl substituent at position 6, and a thioxo (C=S) group at position 2. The 1,2-dihydro configuration indicates partial saturation of the pyridine ring, which can influence electronic properties and reactivity. This structure is hypothesized to interact with biological targets, such as kinases, due to the electron-withdrawing nitrile and sulfur-containing moieties .
Properties
IUPAC Name |
6-cyclopropyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-5-7-3-4-8(6-1-2-6)11-9(7)12/h3-4,6H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWZJXIMOWRQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C(=S)N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549201 | |
| Record name | 6-Cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101045-94-7 | |
| Record name | 6-Cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40549201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- involves several synthetic routes and reaction conditions. One common method includes the nucleophilic displacement and cyclization of chloroamidines, which are easily obtained by the reaction of 2-aminocyanopyridines with phosgene iminium chloride . Industrial production methods may vary, but they typically involve similar reaction pathways to ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it valuable in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its exact mechanism of action is still under investigation, it is known to interact with various enzymes and receptors, influencing biological processes at the molecular level.
Comparison with Similar Compounds
Fluorescent Derivatives ()
- Sky Blue-to-Green Emitters :
- Substituents : Electron-donating groups (e.g., methyl, phenyl) enhance fluorescence quantum yields (up to 89%) .
- Comparison : The thioxo group in the target compound could quench fluorescence due to heavy atom effects, making it less suitable for optoelectronic applications compared to oxo (C=O) analogues.
Spectral and Physical Data
IR Spectroscopy :
NMR Trends :
Therapeutic Potential
Biological Activity
3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- (CAS Number: 101045-94-7) is a compound with significant potential in various biological applications. Its unique structural characteristics contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- Molecular Formula : C9H8N2S
- Molecular Weight : 164.24 g/mol
- Density : 1.32 g/cm³
- Melting Point : 248-250 °C
- Boiling Point : 229.6 °C at 760 mmHg
The biological activity of 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's thioxo group plays a critical role in its reactivity and interaction with biomolecules. Although specific pathways are still under investigation, preliminary studies suggest its involvement in modulating enzyme activities and influencing cellular signaling pathways.
Anticancer Properties
Preliminary investigations into the anticancer potential of pyridine derivatives suggest that 3-Pyridinecarbonitrile, 6-cyclopropyl-1,2-dihydro-2-thioxo- may exhibit cytotoxic effects against cancer cell lines. Studies have shown that:
- Inhibition of cancer cell proliferation : Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific areas of interest include:
- Carbonic anhydrase inhibitors : Pyridine derivatives have been explored for their ability to inhibit carbonic anhydrase, which plays a role in various physiological processes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria for similar thioxo compounds. |
| Anticancer Research | Indicated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
| Enzyme Inhibition Studies | Identified as a potential inhibitor of carbonic anhydrase based on structural similarities to known inhibitors. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
